Botryolin A

Description

Botryolin A is a bioactive compound hypothesized to belong to the botulinum neurotoxin (BoNT) family, which inhibits neurotransmitter release at neuromuscular junctions, leading to temporary muscle paralysis . Botulinum toxins are widely used in therapeutic and cosmetic applications, with efficacy and duration of action varying across serotypes .

Properties

Molecular Formula |

C34H60O3 |

|---|---|

Molecular Weight |

516.8 g/mol |

IUPAC Name |

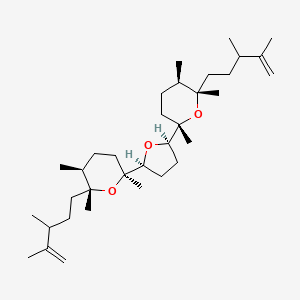

(2S,3R,6S)-2-(3,4-dimethylpent-4-enyl)-6-[(2R,5S)-5-[(2S,5S,6R)-6-(3,4-dimethylpent-4-enyl)-2,5,6-trimethyloxan-2-yl]oxolan-2-yl]-2,3,6-trimethyloxane |

InChI |

InChI=1S/C34H60O3/c1-23(2)25(5)15-19-31(9)27(7)17-21-33(11,36-31)29-13-14-30(35-29)34(12)22-18-28(8)32(10,37-34)20-16-26(6)24(3)4/h25-30H,1,3,13-22H2,2,4-12H3/t25?,26?,27-,28+,29-,30+,31+,32-,33-,34-/m0/s1 |

InChI Key |

MFRQZVAPWAKQJT-RZHBVYEISA-N |

Isomeric SMILES |

C[C@@H]1CC[C@@](O[C@@]1(C)CCC(C)C(=C)C)(C)[C@H]2CC[C@H](O2)[C@@]3(CC[C@@H]([C@@](O3)(C)CCC(C)C(=C)C)C)C |

Canonical SMILES |

CC1CCC(OC1(C)CCC(C)C(=C)C)(C)C2CCC(O2)C3(CCC(C(O3)(C)CCC(C)C(=C)C)C)C |

Synonyms |

botryolin A |

Origin of Product |

United States |

Comparison with Similar Compounds

Data Tables

Table 1. Substrate Specificity of Botulinum Neurotoxins

Table 2. Pharmacokinetic Parameters

| Parameter | BoNT/A | BoNT/B |

|---|---|---|

| Time to Peak Effect | 5–7 days | 3–5 days |

| Half-life | ~12 hours | ~8 hours |

| Metabolism | Proteolytic degradation in neurons | Similar to BoNT/A |

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing and characterizing Botryolin A?

- Methodological Answer : Synthesis of this compound requires rigorous documentation of reaction conditions (e.g., solvents, catalysts, temperature) and validation via techniques like NMR, HPLC, and mass spectrometry. For reproducibility, the experimental section must detail purification protocols (e.g., column chromatography) and purity assessments (e.g., ≥95% by HPLC). Characterization should include spectral data comparisons with literature values for known analogs, with discrepancies explicitly addressed .

Q. How can researchers design a robust analytical workflow to quantify this compound in complex biological matrices?

- Methodological Answer : Use hyphenated techniques (LC-MS/MS) with isotope-labeled internal standards to mitigate matrix effects. Validate the method per ICH guidelines for sensitivity (LOQ ≤ 1 ng/mL), linearity (R² ≥ 0.99), and recovery rates (85–115%). Include negative controls to rule out contamination and triplicate runs to assess intra-day/inter-day variability .

Q. What strategies ensure effective literature reviews on this compound’s bioactivity?

- Methodological Answer : Employ Boolean search strings (e.g., "this compound" AND ("antifungal" OR "cytotoxicity")) across PubMed, Web of Science, and SciFinder. Use citation chaining to trace seminal studies. Critically appraise sources for bias (e.g., industry-funded vs. academic studies) and prioritize peer-reviewed journals with high impact factors .

Advanced Research Questions

Q. How should researchers address contradictory data on this compound’s mechanism of action across studies?

- Methodological Answer : Conduct a systematic review (PRISMA guidelines) to aggregate evidence, followed by meta-analysis to quantify effect sizes. For in-house contradictions, perform root-cause analysis: check assay conditions (e.g., cell line viability, solvent concentrations) and validate findings using orthogonal methods (e.g., CRISPR knockdown vs. pharmacological inhibition) .

Q. What experimental frameworks optimize the identification of this compound’s molecular targets?

- Methodological Answer : Combine chemoproteomics (activity-based protein profiling) with CRISPR-Cas9 screens. Use dose-response assays to establish IC₅₀ values and thermal shift assays to confirm target engagement. Cross-validate hits using siRNA silencing and molecular docking simulations .

Q. How can researchers design studies to resolve discrepancies in this compound’s pharmacokinetic profiles?

- Methodological Answer : Employ physiologically based pharmacokinetic (PBPK) modeling to account for species-specific differences (e.g., murine vs. human metabolic enzymes). Validate models via in vivo studies with serial blood sampling and tissue distribution analyses. Adjust for protein binding using equilibrium dialysis .

Q. What methodologies enhance the reproducibility of this compound’s bioactivity assays?

- Methodological Answer : Standardize assay protocols using SOPs (e.g., cell passage number, serum batch). Include reference compounds (e.g., amphotericin B for antifungal assays) as positive controls. Use blinded analysis to reduce observer bias and share raw data via repositories like Zenodo for independent verification .

Q. How should multidisciplinary approaches be integrated to explore this compound’s therapeutic potential?

- Methodological Answer : Combine omics (transcriptomics/metabolomics) with phenotypic screening in 3D organoid models. Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize research questions and establish milestones for iterative testing. Collaborate with computational chemists for QSAR modeling to guide structural optimization .

Methodological Guidelines

- Data Reporting : Follow the Beilstein Journal’s standards: report key spectral data in the main text (≤5 compounds) and deposit extensive datasets (e.g., crystallography files) as supplementary information .

- Ethical Compliance : Disclose conflicts of interest and obtain IRB approval for studies involving human-derived samples. Include informed consent documentation for clinical data .

- Statistical Rigor : Use ANOVA with post-hoc corrections for multi-group comparisons and Kaplan-Meier analysis for survival studies. Report p-values with effect sizes (e.g., Cohen’s d) to avoid misinterpretation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.